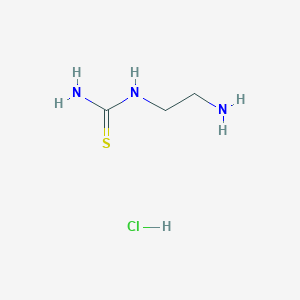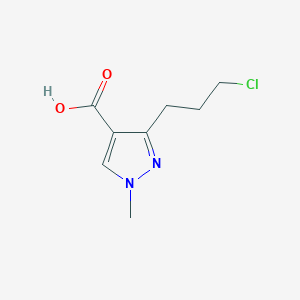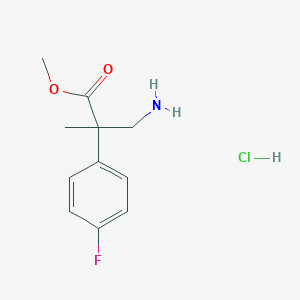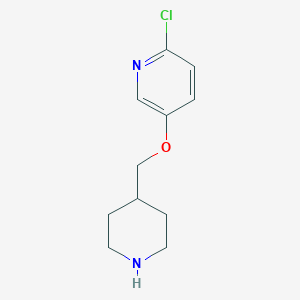
N-(2-Aminoethyl)thiourea hydrochloride
説明
N-(2-Aminoethyl)thiourea hydrochloride is a chemical compound with the molecular formula C4H9ClN3S. It is a derivative of thiourea, where an aminoethyl group is attached to the nitrogen atom of thiourea. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting thiourea with ethylenediamine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors with controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through crystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms, which are useful in various applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiourea derivatives with oxo-groups.
Reduction Products: Reduced thiourea derivatives.
Substitution Products: Various substituted thiourea derivatives.
科学的研究の応用
N-(2-Aminoethyl)thiourea hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including its use as an antimicrobial agent and in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(2-Aminoethyl)thiourea hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of specific biochemical pathways, making it useful in therapeutic applications.
類似化合物との比較
N-(2-Aminoethyl)thiourea hydrochloride is similar to other thiourea derivatives, but it has unique properties that set it apart. Some similar compounds include:
Thiourea: The parent compound without the aminoethyl group.
N-(2-Aminoethyl)maleimide: A related compound with a maleimide group instead of thiourea.
N-(2-Aminoethyl)acetamide: Another derivative with an acetamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
特性
IUPAC Name |
2-aminoethylthiourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBDVYMLWSVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B1433667.png)
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)


![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)



![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)


![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)
